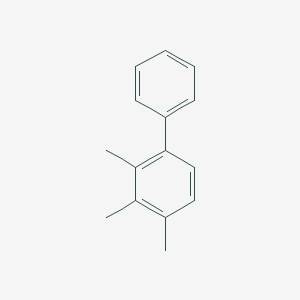

2,3,4-Trimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

30581-97-6 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,2,3-trimethyl-4-phenylbenzene |

InChI |

InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

RZTQGLJYMDOELQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Trimethyl 1,1 Biphenyl and Analogous Tri Substituted Biphenyl Systems

Catalytic Cross-Coupling Reactions for Biaryl Linkage Formation

The formation of the C-C bond between the two aryl rings is the cornerstone of biphenyl (B1667301) synthesis. Several powerful palladium- and copper-catalyzed cross-coupling reactions have been developed for this purpose, each with its own set of advantages and challenges, particularly when dealing with sterically hindered and electronically diverse substrates.

Suzuki-Miyaura Coupling: Optimization Strategies and Mechanistic Insights for Substituted Biphenyl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of tri-substituted biphenyls like 2,3,4-trimethyl-1,1'-biphenyl, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netgre.ac.uk

Optimization Strategies: The synthesis of sterically hindered biphenyls often requires specialized ligands that can facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB), has been shown to be effective in the synthesis of sterically hindered polychlorinated biphenyls, achieving significantly higher yields compared to classical methods. nih.govnih.gov Microwave-assisted synthesis can also accelerate the reaction and improve yields. gre.ac.uk

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The presence of bulky substituents on the coupling partners can hinder these steps, necessitating the use of optimized catalyst systems to overcome steric repulsion.

| Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Halide + Arylboronic Acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene (B28343) | 65-98 | nih.gov |

| 4-Bromobenzyl Acetate + Phenylboronic Acid | Pd Catalyst | - | - | - | chemguide.co.uk |

| Aryl Halide + Fluorinated Boronic Acid | Palladium Complex | K₃PO₄ | THF/H₂O | - | rsc.org |

| Phenylboronic Acid + Haloarenes | Pd(PPh₃)₄ | Base | - | - | libretexts.org |

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Substituted Biphenyls.

Negishi Cross-Coupling and Other Organometallic Approaches in Biaryl Construction

The Negishi cross-coupling reaction provides a powerful alternative for the synthesis of unsymmetrical biaryls, utilizing organozinc reagents as the nucleophilic partner. organic-chemistry.orgyoutube.com This method is particularly advantageous due to the high reactivity and functional group tolerance of organozinc compounds. youtube.com

For the synthesis of polysubstituted biphenyls, the Negishi coupling can be highly effective. acs.org The reaction typically employs a palladium or nickel catalyst. wikipedia.org The preparation of the organozinc reagent can be achieved through the reaction of an aryl halide with an organolithium reagent followed by transmetalation with a zinc salt. youtube.com This approach allows for the coupling of sterically demanding fragments. A notable advantage of the Negishi coupling is its ability to tolerate a wide range of functional groups, making it suitable for the synthesis of complex molecules. youtube.com

| Reactants | Catalyst/Ligand | Yield (%) | Reference |

| o-Tolylzinc chloride + o-Iodotoluene | Tetrakis(triphenylphosphine)palladium(0) | - | wikipedia.org |

| Aryl Halide + Organozinc Reagent | Pd or Ni Catalyst | - | wikipedia.org |

| Secondary Alkylzinc Halides + Aryl Bromides/Chlorides | Palladium / CPhos ligand | High | nih.gov |

| 2-Bromopyridine + Organozinc Reagent | Tetrakis(triphenylphosphine)palladium(0) | - | wikipedia.org |

Table 2: Examples of Negishi Coupling for Biaryl Synthesis.

Ullmann Reaction and Classical Aryl-Aryl Coupling Methods

The Ullmann reaction, one of the earliest methods for aryl-aryl bond formation, involves the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org While the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, modern variations have been developed that utilize catalytic amounts of copper and milder conditions. wikipedia.org

The synthesis of sterically hindered biphenyls via the Ullmann reaction can be challenging, often resulting in lower yields compared to palladium-catalyzed methods. nih.govnih.gov However, for specific substrates, particularly electron-deficient aryl halides, the Ullmann reaction can be a viable option. wikipedia.org The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org

Functionalization Strategies for Substituted Biphenyls

Once the biphenyl core is constructed, further functionalization can be carried out to introduce or modify substituents. Electrophilic aromatic substitution and regioselective functionalization are key strategies in this regard.

Electrophilic Aromatic Substitution Reactions: Friedel-Crafts Alkylation and Acylation of Biphenyl Systems

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto an aromatic ring. wikipedia.orgmt.com In the context of biphenyl systems, the directing effects of existing substituents play a crucial role in determining the position of the incoming electrophile. chemguide.co.uk

For a molecule like this compound, a potential synthetic route could involve the Friedel-Crafts alkylation of a pre-formed biphenyl or the coupling of two appropriately substituted benzene (B151609) rings, one of which is prepared via Friedel-Crafts reaction. For example, the Friedel-Crafts alkylation of toluene (methylbenzene) can lead to the formation of various xylene isomers, which could then be used as starting materials. chemguide.co.uk However, a significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements. libretexts.org Friedel-Crafts acylation, followed by reduction of the ketone, can be a more controlled method to introduce alkyl groups. wikipedia.org

Regioselective Functionalization Approaches in Trimethylbiphenyl Derivatives

Achieving regioselectivity in the functionalization of polysubstituted biphenyls is a significant synthetic challenge. Directing groups can be employed to control the position of further substitution. researchgate.netescholarship.orgnih.gov For instance, a nitrile group can direct meta-C-H functionalization of biphenyl derivatives. escholarship.orgnih.gov This strategy allows for the introduction of various functional groups at a specific position, which can then be further elaborated.

The development of methods for the regioselective C-H functionalization of biphenyl compounds is an active area of research. researchgate.net These methods offer a powerful tool for the late-stage modification of complex molecules, enabling the synthesis of a wide range of derivatives from a common intermediate.

Development of Novel Synthetic Routes and Catalyst Systems

Recent advancements have moved beyond classical methods toward highly sophisticated catalytic systems that enable the efficient and stereoselective construction of sterically hindered biaryls. These methods often rely on transition-metal catalysis, where the careful design of chiral ligands and the optimization of reaction conditions are paramount to achieving high yields and enantioselectivity.

The direct and controlled synthesis of a single enantiomer of an axially chiral biaryl is a formidable task. nih.gov Two dominant strategies have emerged as powerful solutions: atroposelective cross-coupling and dynamic kinetic resolution.

An enantioselective Suzuki-Miyaura cross-coupling is one of the most direct approaches to forge the biaryl axis with control over the resulting stereochemistry. nih.govacs.org This strategy involves the coupling of an aryl halide with an arylboronic acid or its derivative in the presence of a palladium catalyst complexed with a chiral ligand. The synthesis of highly crowded structures, such as tetra-ortho-substituted biaryls, which was once considered a major unsolved problem, is now feasible with excellent control. nih.govacs.org For a molecule like this compound, this would involve coupling a 2,3,4-trimethylphenyl-boronic acid with a suitable aryl halide, where the chiral ligand on the catalyst dictates the stereochemical outcome.

Dynamic kinetic resolution (DKR) represents another advanced strategy. nih.govacs.org This technique is applicable when the atropisomers of a substrate or precursor can interconvert under the reaction conditions. A chiral catalyst then selectively reacts with one of the rapidly equilibrating atropisomers, converting it to the product at a faster rate than the other. This process funnels the entire racemic starting material into a single, enantiomerically enriched product. acs.org Recent DKR approaches have utilized biocatalysis with engineered imine reductases (IREDs) or ruthenium-catalyzed asymmetric transfer hydrogenation of configurationally unstable biaryl aminals to produce axially chiral compounds with outstanding enantioselectivities. acs.orgnih.gov

| Aryl Halide Partner | Boronic Acid/Ester Partner | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-iodo-1,3,5-trimethylbenzene | Naphthyl-1-boronic acid | Pd(OAc)₂ / BaryPhos | 96 | 98 | nih.govacs.org |

| 2-bromo-3-methoxynaphthalene | 2,6-dimethylphenylboronic acid | Pd(OAc)₂ / BaryPhos | 95 | 99 | nih.govacs.org |

| DKR of a Biaryl Aminal Precursor | [RuCl₂(p-cymene)]₂ / (S,S)-Ts-DPEN | 91 | 99 | acs.org | |

| DKR of a Biaryl Lactone | Pd₂dba₃ / (R)-DTBM-SEGPHOS | 85 | 96 | rsc.org |

The efficacy of the atroposelective syntheses described above is almost entirely dependent on the structure of the chiral ligand coordinated to the metal center. mdpi.com The ligand's architecture creates a defined three-dimensional pocket that forces the coupling partners to adopt a specific orientation during the crucial bond-forming step, thereby inducing asymmetry in the final product. The design and "tuning" of these ligands—adjusting their steric and electronic properties—is a critical area of research. nih.gov

Chiral phosphine ligands are the most established class for asymmetric cross-coupling reactions. Seminal ligands like BINAP have been foundational, while modern advancements have led to the development of highly specialized, P-chiral monophosphorus ligands such as BaryPhos. nih.gov BaryPhos was rationally designed to facilitate the coupling of extremely hindered substrates, enabling the synthesis of tetra-ortho-substituted biaryls with exceptional stereoinduction. nih.govacs.org This is achieved through a combination of steric bulk that promotes the desired catalytic cycle and noncovalent interactions that help organize the substrates in the transition state.

Beyond phosphines, other ligand classes have proven effective. Cobalt catalysts paired with chiral spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligands have been used for the aerobic oxidative coupling of prochiral phenols to generate bridged terphenyl atropisomers with high enantioselectivity. nih.gov The ability to tune reaction outcomes by simply changing the ligand is a powerful tool. In some systems, different ligands can be used with the same substrates to selectively produce different regioisomers or achieve divergent stereoselectivity, a concept known as ligand-controlled selectivity. nih.govnih.gov For the synthesis of a specific target like this compound, selecting a ligand with the appropriate steric and electronic profile to accommodate the trisubstituted phenyl ring is essential for achieving high stereocontrol.

| Ligand | Catalyst Precursor | Aryl Partners | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-BINAP | Pd(OAc)₂ | 1-Naphthylboronic acid + 1-Bromo-2-methoxynaphthalene | 85 | 95 | mdpi.com |

| (S)-BaryPhos | Pd(OAc)₂ | 2,6-Dimethoxyphenylboronic acid + 2-Iodo-1,3,5-trimethylbenzene | 96 | 98 | nih.gov |

| (R)-MeO-BIPHEP | [Pd(allyl)Cl]₂ | Phenylboronic acid + 2-Bromo-2'-methoxy-1,1'-binaphthyl | 94 | 93 | mdpi.com |

| SPDO (L1) | Co(OAc)₂ | Prochiral triaryl phenol (B47542) (oxidative coupling) | 82 | 95 | nih.gov |

Stereochemical Investigations of 2,3,4 Trimethyl 1,1 Biphenyl and Its Structural Congeners

Analysis of Axial Chirality and Atropisomerism in Substituted Biphenyl (B1667301) Frameworks

Axial chirality is a key feature of certain substituted biphenyls, arising when rotation around the aryl-aryl bond is hindered. wikipedia.org This hindrance is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl core. pharmaguideline.comslideshare.net When the steric barrier to rotation is sufficiently high, the molecule becomes locked in a non-planar conformation, resulting in a chiral structure that is not superimposable on its mirror image. wikipedia.org These separable, rotationally restricted isomers are known as atropisomers. pharmaguideline.comunacademy.com

For a biphenyl to exhibit atropisomerism, several conditions must be met. Primarily, the ortho substituents must be large enough to create significant steric hindrance, thereby preventing free rotation around the biphenyl linkage. pharmaguideline.comslideshare.net In the case of 2,3,4-trimethyl-1,1'-biphenyl, the methyl groups at the 2 and 2' positions (if a substituent is present on the second ring) would play a crucial role in restricting rotation. The presence of a single ortho substituent can also lead to a barrier to rotation, although it may be lower than in di-ortho substituted cases. researchgate.net

The stability of atropisomers is directly related to the energy barrier for racemization, which is the conversion of one enantiomer into the other. slideshare.net A higher energy barrier corresponds to more stable atropisomers that can be resolved and isolated. rsc.org The arrangement and electronic properties of the substituents can also influence the chirality and stability of these compounds. researchgate.net

Conformational Dynamics and Torsional Barriers of the Biphenyl Bond

The conformational dynamics of biphenyl and its derivatives are governed by the torsional or dihedral angle between the two aryl rings. In unsubstituted biphenyl, there is a delicate balance between the stabilizing effect of π-electron delocalization, which favors a planar conformation, and the steric repulsion between the ortho hydrogens, which favors a twisted conformation. acs.org This results in an equilibrium torsional angle of approximately 44.4° in the gas phase. unacademy.comacs.org

The introduction of substituents, particularly at the ortho positions, significantly alters these dynamics. Bulky ortho substituents increase the steric repulsion, leading to a larger equilibrium torsional angle and a higher energy barrier to rotation. unacademy.comacs.org For instance, the rotational barrier in 2,2'-dimethylbiphenyl (B165481) is substantially higher than in unsubstituted biphenyl. unacademy.com

The torsional barrier is the energy required to force the molecule into a planar or perpendicular conformation, which represent the transition states for interconversion between atropisomers. rsc.orgrsc.org The height of this barrier determines the rate of racemization. slideshare.net Computational methods, such as density functional theory (DFT), have been extensively used to calculate these torsional barriers and to predict the stability of atropisomers. rsc.orgrsc.orgresearchgate.net These calculations often need to account for factors like dispersive interactions, zero-point energies, and solvation effects to achieve high accuracy. rsc.orgrsc.org

Table 1: Calculated Torsional Barriers for Selected Substituted Biphenyls

| Compound | Substituents | Calculated Torsional Barrier (kcal/mol) |

| Biphenyl | None | ~2.2-3.1 |

| 2-Fluorobiphenyl | 2-Fluoro | 3.0 |

| 2-Chlorobiphenyl | 2-Chloro | 7.6 |

| 2-Bromobiphenyl | 2-Bromo | 8.6 |

| 2,2'-Dimethylbiphenyl | 2,2'-Dimethyl | 16.7 |

| Data sourced from computational studies. acs.org |

Influence of Substituent Pattern on Stereochemical Control and Stability

The nature, size, and position of substituents on the biphenyl framework have a profound impact on the stereochemical outcome and the stability of the resulting atropisomers.

Steric Effects: The primary factor governing the rotational barrier is the steric bulk of the ortho substituents. slideshare.net As the size of the ortho groups increases, the energy barrier to rotation also increases, leading to more stable atropisomers. researchgate.net The "buttressing effect," where substituents adjacent to the ortho groups further restrict their movement, can also enhance the rotational barrier. researchgate.net

Electronic Effects: While steric effects are dominant, electronic effects of substituents also play a role. researchgate.net Electron-donating or electron-withdrawing groups can influence the bond length and strength of the pivotal C-C bond, thereby affecting the rotational barrier. The electronic nature of substituents in the para positions can either increase or decrease the rotational energy barrier depending on the specific biphenyl system. researchgate.net For example, in some systems, electron-donating groups decrease the barrier, while in others they increase it. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,3,4 Trimethyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of molecules. These calculations, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

In the study of biphenyl (B1667301) derivatives, quantum chemical methods are employed to predict their geometric and electronic properties. aun.edu.eg For instance, methods like Density Functional Theory (DFT) are used to determine stable molecular structures and predict spectroscopic properties. aun.edu.eg The application of such methods to 2,3,4-trimethyl-1,1'-biphenyl would involve calculating its optimized geometry, rotational barriers of the phenyl rings, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Recent advancements have also focused on developing workflows for practical quantum chemical calculations using quantum algorithms, which could offer more precise results for complex systems in the future. arxiv.org These approaches aim to solve the full configuration interaction problem with fewer computational resources than classical computers. arxiv.org For substituted biphenyls, understanding the electronic effects of the substituent groups is key. The methyl groups in this compound, being electron-donating, are expected to influence the electron density distribution in the aromatic rings, which in turn affects the molecule's reactivity and interaction with other chemical species.

Research on related substituted biphenyls has shown a good correlation between calculated molecular electrostatic potentials (MEPs) and the substitution pattern. nih.gov The MEP is a valuable tool for predicting how a molecule will interact with electrophiles or nucleophiles. For this compound, a calculated MEP map would highlight regions of positive and negative electrostatic potential, providing a guide to its reactive sites.

Table 1: Illustrative Data from Quantum Chemical Calculations on Substituted Biphenyls

| Property | Biphenyl | 4-Methylbiphenyl (B165694) | This compound (Predicted Trend) |

| Dihedral Angle (°) | ~44 | ~42 | Expected to be larger due to steric hindrance |

| HOMO Energy (eV) | -6.24 | -6.15 | Expected to be higher (less negative) |

| LUMO Energy (eV) | -0.45 | -0.40 | Expected to be slightly higher |

| HOMO-LUMO Gap (eV) | 5.79 | 5.75 | Expected to be slightly smaller |

Note: The values for biphenyl and 4-methylbiphenyl are representative and sourced from computational chemistry databases. The trend for this compound is a prediction based on the electronic effects of methyl groups.

Molecular Dynamics Simulations for Conformational Landscapes and Material Behavior of Biphenyl Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.compsu.edu For flexible molecules like biphenyl derivatives, MD simulations are invaluable for exploring their conformational landscapes, which describes the full range of three-dimensional shapes a molecule can adopt. mdpi.com

The conformational flexibility of biphenyls is primarily dictated by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-substituents on the two rings, which favors a twisted conformation. ic.ac.uk In the case of this compound, the presence of methyl groups at the 2- and 3-positions introduces significant steric strain, which is expected to lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl.

MD simulations can be used to generate a probability distribution of this dihedral angle at different temperatures, providing a detailed picture of the molecule's conformational preferences. rsc.org Furthermore, these simulations can reveal the dynamics of the inter-ring rotation and how it is influenced by the solvent environment or by interactions with other molecules in condensed phases. beilstein-journals.org This information is crucial for understanding the behavior of materials composed of biphenyl derivatives, such as liquid crystals or polymers, where the molecular shape and flexibility play a key role in determining the macroscopic properties. rsc.org

For example, studies on other biphenyl derivatives have shown that the nature and position of substituents significantly affect the potential energy surface of the internal rotation. aip.org By applying MD simulations to this compound, one could predict how the specific arrangement of the three methyl groups influences its conformational freedom and, consequently, its potential applications in materials science.

Table 2: Representative Dihedral Angles of Substituted Biphenyls from MD Simulations

| Compound | Substituents | Predominant Dihedral Angle (°) | Reference |

| Biphenyl | None | ~44 | ic.ac.uk |

| 2,2'-Dimethylbiphenyl (B165481) | 2,2'-CH₃ | ~70 | General Chemical Knowledge |

| 2,6-Dimethylbiphenyl | 2,6-CH₃ | ~85 | General Chemical Knowledge |

| This compound | 2,3,4-CH₃ | > 44 (Predicted) | N/A |

Note: The dihedral angles for substituted biphenyls are illustrative and based on established principles of steric hindrance. The value for this compound is a qualitative prediction.

Prediction of Molecular Properties and Structure-Property Relationships in Substituted Biphenyls

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its physical, chemical, and biological properties. psu.edu For substituted biphenyls, this involves understanding how the number, type, and position of substituents affect properties such as solubility, thermal stability, and electronic behavior.

Computational models, including Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict the properties of new or untested compounds based on a dataset of known molecules. psu.edu These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimental or computationally derived properties. For this compound, descriptors could include its molecular weight, van der Waals volume, and electronic parameters derived from quantum chemical calculations.

Machine learning techniques are increasingly being used to develop highly accurate predictive models for molecular properties. nih.gov These methods can identify complex, non-linear relationships within large datasets of chemical structures and their associated properties. By training a machine learning model on a diverse set of substituted biphenyls, it would be possible to predict various properties of this compound with a high degree of confidence.

The prediction of properties such as polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are of particular interest. nih.gov These properties are crucial for designing molecules with specific electronic or optical characteristics for applications in areas like organic electronics. The substitution pattern on the biphenyl core is a key determinant of these properties. For instance, the addition of methyl groups, as in this compound, is expected to increase the molecule's polarizability and alter its HOMO and LUMO energy levels compared to the parent biphenyl molecule.

Advanced Materials Applications and Functionalization of 2,3,4 Trimethyl 1,1 Biphenyl Scaffolds

Biphenyls in Liquid Crystalline Materials Development

Molecular Order and Conformation in Liquid Crystalline Phases

The propensity of a molecule to form liquid crystalline (LC) phases is intimately linked to its molecular geometry, anisotropy, and intermolecular forces. For biphenyl-based molecules, a critical conformational parameter is the dihedral angle (twist angle) between the two phenyl rings. In the solid state, biphenyl (B1667301) molecules often adopt a planar conformation to maximize packing efficiency, but in gaseous or liquid phases, a non-planar conformation is common. ras.ru The introduction of substituents, particularly at the ortho positions (2- and 2'-), significantly influences this angle due to steric hindrance.

Methyl substitutions also impact the material's physical properties, such as melting point and the temperature range of the nematic phase. Studies on other methylated biphenyl systems have shown that the position of the methyl group is crucial. For example, in certain fluorinated biphenylacetylene liquid crystals, methyl substitution at one position can lower the melting point and significantly expand the nematic phase temperature range, while substitution at another position can narrow it. nih.gov The polarizability and dipole moment of the molecule, which are critical for the intermolecular interactions that stabilize liquid crystal phases, are also affected by such substitutions. semanticscholar.org The 2,3,4-trimethyl substitution pattern would therefore be expected to yield a unique combination of steric and electronic effects, influencing the stability and type of any potential mesophases.

| Substitution Feature | Observed Effect in Analogous Systems | Anticipated Impact on 2,3,4-Trimethyl-1,1'-biphenyl |

|---|---|---|

| Ortho-Methyl Group | Increases dihedral angle between phenyl rings due to steric hindrance. ras.ru | Enforces a non-planar, twisted conformation. |

| Positional Isomerism | Can either expand or reduce the nematic phase temperature range. nih.gov | The specific 2,3,4- pattern will determine the stability and range of any LC phases. |

| Overall Molecular Shape | Bent molecular shapes can lead to the formation of specialized phases like the twist-bend nematic phase. whiterose.ac.uk | May promote complex mesophase behavior beyond simple nematic or smectic phases. |

Polymeric Materials Incorporating Biphenyl Moieties

Incorporating biphenyl units into polymer backbones or as pendant groups can impart desirable properties such as thermal stability, mechanical strength, and specific optoelectronic functions. The synthesis of such polymers first requires the creation of functionalized monomers from the biphenyl core. For the this compound scaffold, this would involve introducing polymerizable groups onto one or both of the phenyl rings.

Common strategies for monomer synthesis that could be applied to a trimethyl-biphenyl precursor include:

Acrylation: If the biphenyl scaffold is first functionalized to contain hydroxyl groups (phenols), it can be reacted with acryloyl chloride to produce acrylate monomers. These monomers can then undergo free-radical polymerization to form crosslinked networks. This method has been successfully used with precursors like 2-phenylphenol and 4,4'-dihydroxybiphenyl. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Powerful reactions like the Suzuki-Miyaura coupling can be used to build more complex monomers. For instance, a di-halogenated trimethyl-biphenyl could be coupled with a boronic acid that contains a polymerizable group (e.g., a vinyl or acetylene group) to create a custom monomer. This modular approach allows for the synthesis of highly functionalized oligophenylene dicarboxylic acids that can serve as linkers in network polymers. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization: This method involves synthesizing α,ω-diene monomers. For a biphenyl core, this could be achieved by attaching allyl- or vinyl-terminated chains. ADMET polymerization, using catalysts like Grubbs' catalyst, then links these monomers into polymers. This technique has been applied to bio-based biphenyl compounds derived from sources like vanillin and eugenol. rsc.org

Friedel-Crafts Polycondensation: Substituted biphenyls can act as nucleophilic monomers in Friedel-Crafts polycondensation reactions with activated carbonyl compounds to produce high-molecular-weight linear polymers. nsf.gov

Once monomers are synthesized, they can be polymerized to form linear polymers or reacted with crosslinking agents to create three-dimensional networks. For example, a mono-acrylated trimethyl-biphenyl could serve as a monomer, while a di-acrylated version could act as a crosslinker. nih.gov The steric bulk of the three methyl groups on the biphenyl unit would likely enhance the solubility of the resulting monomers and polymers, a valuable property for solution-based processing. tandfonline.com

In addition to the covalent bonds that form the polymer backbone, noncovalent interactions play a crucial role in determining the final properties of the material. mdpi.com For polymers containing aromatic groups like biphenyl, π-π stacking is a dominant noncovalent interaction. rsc.org These interactions cause the aromatic side chains of different polymer strands—or even within the same strand—to align, creating regions of local order and acting as physical crosslinks. nih.gov

In polymers containing unsubstituted biphenyl side groups, these π-π stacking interactions have been shown to significantly affect network properties. For instance, they can restrict the motion of polymer chains, leading to unexpected swelling behavior where the swelling ratio does not increase as expected when the covalent crosslinker content is decreased. nih.govuky.edu The π-π interactions provide a form of noncovalent crosslinking that compensates for the reduction in covalent crosslinks. nih.gov

Hole transporting materials (HTMs) are essential components in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). An effective HTM must meet several criteria: its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the adjacent material to facilitate efficient hole injection/extraction, and it must possess high hole mobility to transport charge effectively. semanticscholar.orgfrontiersin.org

Biphenyl scaffolds are frequently used as the core of HTMs, often functionalized with electron-donating triarylamine groups. The biphenyl unit provides a rigid, conjugated pathway for charge transport. The electronic properties of the HTM can be tuned by adding substituents to the biphenyl core. Methyl groups are weakly electron-donating, and their inclusion on the biphenyl ring would raise the HOMO level of the molecule. The 2,3,4-trimethyl pattern would provide a modest electronic push, helping to tune the energy level for alignment with perovskite or other active layers. mdpi.com

Furthermore, the steric bulk of the methyl groups plays a critical role. While excessive bulk can disrupt the intermolecular π-π stacking necessary for efficient charge hopping between molecules, a moderate amount can prevent excessive crystallization and promote the formation of stable, amorphous films—a desirable morphology for many device applications. semanticscholar.org Studies on polymers like poly-TPD, which contains a biphenyl benzidine core, show hole mobilities in the range of 10-3 to 10-4 cm²/V·s. mdpi.com By analogy, a suitably functionalized this compound derivative could be engineered to balance electronic properties and morphology, making it a promising candidate for a dopant-free HTM.

| Parameter | Importance in HTMs | Influence of this compound Scaffold |

|---|---|---|

| HOMO Energy Level | Must align with the valence band of the active layer for efficient hole transfer. frontiersin.org | Methyl groups are weak electron-donors, which would raise the HOMO level. |

| Hole Mobility (µh) | High mobility is needed for efficient charge transport to the electrode. nih.gov | Influenced by intermolecular packing; steric hindrance from methyl groups would affect π-π stacking and thus mobility. |

| Film Morphology | Stable, uniform, and often amorphous films are required for device longevity and performance. semanticscholar.org | Steric bulk of methyl groups can inhibit crystallization and promote amorphous film formation. |

This compound as an Intermediate for Complex Organic Synthesis

Substituted biphenyls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. nih.gov The compound this compound can serve as a versatile starting scaffold that can be further elaborated into more complex target molecules.

Its synthesis would likely be achieved through modern cross-coupling reactions. A common route would be the Suzuki-Miyaura coupling of a 2,3,4-trimethylphenylboronic acid with a halobenzene, or vice versa. This method is highly efficient and tolerant of a wide range of functional groups. nih.gov A similar compound, 2,3,3',4'-tetramethylbiphenyl, has been successfully synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net

Once obtained, the this compound core can be functionalized in several ways:

Benzylic Functionalization: The methyl groups can be sites for radical halogenation (e.g., using N-bromosuccinimide) to form benzylic halides. These halides are versatile intermediates that can be converted into alcohols, aldehydes, nitriles, or ethers, serving as handles to build larger molecular architectures. For example, 2-methyl-3-biphenylmethanol has been used as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors. nih.gov

Electrophilic Aromatic Substitution: The existing methyl groups are ortho-, para-directing activators. Further substitution on the aromatic rings (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed by the combined influence of the existing methyl groups and the other phenyl ring. This allows for the regioselective introduction of new functional groups.

Directed Ortho-Metalation (DoM): Although potentially complex due to the multiple methyl groups, it might be possible to use a directing group to selectively deprotonate an aromatic C-H bond, allowing for the introduction of a new substituent at a specific position.

This strategic functionalization makes polysubstituted biphenyls like this compound valuable precursors. For instance, a U.S. patent describes the synthesis of antihypercholesterolemic agents that proceeds through complex intermediates such as 3,3',5-trimethyl-4'-fluoro-1,1'-biphenyl-2-carboxaldehyde, highlighting the industrial relevance of such tailored biphenyl structures. google.com

Advanced Spectroscopic and Analytical Characterization for Research on 2,3,4 Trimethyl 1,1 Biphenyl

Infrared and Mass Spectrometry for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information for identifying and characterizing 2,3,4-Trimethyl-1,1'-biphenyl.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique "fingerprint." The IR spectrum of this compound would be expected to show several characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and for the methyl groups (just below 3000 cm⁻¹). Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region. The region below 1000 cm⁻¹, known as the fingerprint region, would contain a complex pattern of absorptions from C-H bending and other skeletal vibrations, which are highly specific to the molecule's exact substitution pattern.

nist.govMass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues. For this compound (C₁₅H₁₆), the molecular ion peak [M]⁺ would be expected at an m/z of 196. T achemblock.comhe fragmentation pattern would likely involve the loss of methyl groups (CH₃, mass = 15), leading to significant peaks at m/z 181 ([M-15]⁺) and potentially 166 ([M-30]⁺). T youtube.comhe biphenyl (B1667301) bond could also cleave, although the molecular ion is often quite stable in such aromatic systems.

nist.govTable 2: Expected Key IR Absorptions and MS Fragments for this compound

| Technique | Expected Feature | Value/Region | Interpretation |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ | C-H bonds on phenyl rings |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | C-H bonds of methyl groups | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Carbon-carbon double bonds in phenyl rings | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 196 | Molecular weight of the compound |

| Fragment Peak [M-CH₃]⁺ | m/z 181 | Loss of one methyl group | |

| Fragment Peak [M-2CH₃]⁺ | m/z 166 | Loss of two methyl groups |

X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) for Phase Behavior and Thermal Transitions in Materials

X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to investigate the solid-state properties of materials, including their crystallinity, phase transitions, and thermal stability.

X-ray Diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a key feature of biphenyls, influenced by the steric hindrance of substituents. For substituted biphenyls, XRD studies reveal how different groups affect the crystal packing and intermolecular interactions.

researchgate.netDifferential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting and crystallization. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature of this peak would indicate the melting temperature, and the area under the peak would correspond to the enthalpy of fusion. S researchgate.netuch data is crucial for assessing the purity of the compound, as impurities typically broaden the melting range and lower the melting point. While specific data for this isomer is unavailable, DSC studies on similar biphenyl derivatives show clear melting endotherms. F researchgate.netor instance, the unsubstituted biphenyl melts at around 342 K (69 °C) and has an enthalpy of fusion of approximately 18.6 kJ/mol.

nist.gov### 7.4. Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The synthesis of substituted biphenyls can often result in a mixture of positional isomers. Advanced chromatographic techniques are essential for the separation and quantification of these isomers, thereby ensuring the purity of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating such mixtures. For aromatic isomers like trimethyl-biphenyls, reversed-phase HPLC is commonly used. Columns with specialized stationary phases, such as biphenyl or pyrenylethyl groups, can offer enhanced separation by exploiting π-π interactions between the stationary phase and the aromatic rings of the analytes. T nacalai.comthermofisher.cnhe choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve baseline separation of the isomers.

rsc.orgGas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool. The high resolution of capillary GC columns can separate isomers with very similar boiling points. Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for extremely complex mixtures of isomers. T chem960.comhe retention time in GC is a characteristic property that helps in identification, while the mass spectrometer provides definitive structural confirmation of each separated component.

The development of a robust chromatographic method is crucial for quality control, allowing for the accurate determination of the purity of a this compound sample and the identification of any isomeric impurities.

Future Research Directions and Translational Perspectives for Trimethylbiphenyl Compounds

Rational Design and Synthesis of Tailored Trimethylbiphenyl Architectures

The rational design of novel chemical entities is a cornerstone of modern chemistry, enabling the creation of molecules with precisely defined properties. For trimethylbiphenyl compounds, this involves the strategic synthesis of specific isomers to control their three-dimensional structure and reactivity.

Future work will likely focus on computational modeling to predict the properties of various trimethylbiphenyl isomers. By altering the substitution pattern of the methyl groups on the two phenyl rings, researchers can fine-tune the dihedral angle between the rings. This is crucial as the degree of twisting (atropisomerism) can impact the molecule's ability to act as a chiral ligand in asymmetric catalysis or to fit into the active site of a biological target. For instance, the design of next-generation inhibitors for enzymes like HIV-1 non-nucleoside reverse transcriptase has successfully utilized the rational design of biphenyl (B1667301) derivatives to enhance antiviral activity. researchgate.net

The synthesis of these tailored architectures will require precise and selective chemical reactions. The development of synthetic strategies that allow for the controlled placement of each methyl group is a key challenge. This could involve multi-step synthetic sequences starting from selectively halogenated or boronylated precursors, allowing for the stepwise construction of the desired trimethylbiphenyl target.

Research Focus for Tailored Trimethylbiphenyls:

| Research Area | Objective | Potential Impact |

|---|---|---|

| Computational Chemistry | Predict steric and electronic properties of different isomers. | Guide synthetic efforts toward molecules with desired characteristics. |

| Asymmetric Synthesis | Develop methods to synthesize single, stable atropisomers. | Creation of new chiral ligands for enantioselective reactions. |

| Structure-Property Analysis | Correlate specific substitution patterns with physical and chemical properties. | Build a predictive framework for designing future functional molecules. |

| Bioisosteric Replacement | Use trimethylbiphenyl scaffolds in drug design to mimic other structures. researchgate.net | Develop novel therapeutic agents with improved properties. |

Exploration of Novel Catalytic and Material Applications Based on Biphenyl Scaffolds

The rigid yet conformationally adaptable structure of the biphenyl scaffold makes it a privileged component in catalysis and materials science. numberanalytics.comnih.gov While biphenyl itself requires functionalization to be reactive, its derivatives are integral to a wide array of applications. rsc.org

In catalysis, biphenyl-based phosphines (biarylphosphines) are a critical class of ligands for transition metal catalysts, particularly palladium. nih.govrsc.org These ligands are used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for forming carbon-carbon bonds. rsc.org The substitution pattern on the biphenyl core, including with methyl groups, directly influences the ligand's electronic properties and steric bulk, which in turn controls the catalyst's activity and selectivity. Future research could explore how the specific geometry of 2,3,4-trimethyl-1,1'-biphenyl, when converted into a phosphine (B1218219) ligand, might offer unique advantages in challenging coupling reactions.

In materials science, the biphenyl unit is a key building block for liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. nih.gov Fluorinated biphenyls, for example, are used in liquid crystal displays (LCDs) and organic semiconductors due to their chemical stability and electronic properties. nih.gov The introduction of methyl groups onto the biphenyl core can modify the packing of molecules in the solid state, affecting properties like melting point, solubility, and charge transport. Polymers incorporating biphenyl units can exhibit high thermal stability and mechanical strength. acs.org The synthesis of polymers from this compound derivatives could lead to new materials with tailored thermal and optical properties.

Potential Applications for Trimethylbiphenyl-Based Scaffolds:

| Application Area | Role of Biphenyl Scaffold | Potential Contribution of Trimethyl Substitution |

|---|---|---|

| Homogeneous Catalysis | Backbone for phosphine ligands in cross-coupling reactions. nih.govrsc.org | Fine-tuning of steric and electronic properties for improved catalyst performance. |

| Materials Science (Polymers) | Monomer unit for high-performance polymers. acs.org | Enhanced solubility and processability, modified thermal properties (e.g., glass transition temperature). |

| Organic Electronics (OLEDs) | Core component of host materials or emitters. nih.gov | Altered electronic energy levels and charge transport characteristics. |

| Liquid Crystals | Rigid core structure that promotes liquid crystalline phases. nih.gov | Modification of phase transition temperatures and mesophase behavior. |

Sustainable and Scalable Synthesis Methodologies for Biaryl Compounds

The synthesis of biaryl compounds, including trimethylbiphenyls, has traditionally relied on methods that can be inefficient or use precious metal catalysts. europa.eu A major thrust of modern chemical research is the development of more sustainable and scalable synthetic routes.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for biaryl synthesis, often employing a palladium catalyst. numberanalytics.comrsc.org Recent advancements have focused on making this process greener. This includes the development of highly active catalysts that can be used at very low loadings, as well as the use of recyclable nanocatalysts. nih.gov Performing these reactions in environmentally benign solvents, such as water, further enhances their sustainability. nih.gov

Comparison of Modern Biaryl Synthesis Methods:

| Method | Catalyst System | Key Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes, often with phosphine ligands. rsc.orgorganic-chemistry.org | High functional group tolerance, broad substrate scope, and high yields. nih.gov |

| Nanocatalyst Coupling | Lanthanum phosphate-supported palladium (LaPO₄·Pd). nih.gov | Recyclable and reusable catalyst, can be performed in aqueous media. nih.gov |

| Metal-Free C-H Activation | Involves reaction of aryl sulfonamides with benzyne. europa.eu | Avoids precious metals, efficient for sterically hindered substrates. europa.eu |

| Decarboxylative Coupling | Bimetallic copper/palladium systems or catalyst-free protocols. researchgate.net | Uses readily available carboxylic acids as starting materials. researchgate.net |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,3,4-Trimethyl-1,1'-biphenyl, and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis of alkyl-substituted biphenyls typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. For this compound, regioselectivity must be controlled using steric directing groups or temperature modulation. For example, highlights the use of organomercury intermediates in biphenyl synthesis, which can guide precursor selection. Characterization via GC-MS and NMR is critical to distinguish isomers, as minor variations in methyl group positioning (e.g., 2,4,6-trimethyl vs. 2,3,4-trimethyl) require high-resolution spectral analysis .

Q. How can researchers ensure accurate structural characterization of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts of methyl groups in - and -NMR with reference data (e.g., NIST Chemistry WebBook for 2,4,6-trimethyl-1,1'-biphenyl, MW 196.29) .

- X-ray crystallography : Resolve ambiguities in substituent positions, as demonstrated in for organotellurium biphenyl analogs.

- DFT calculations : Validate experimental data by matching theoretical and observed spectra .

Q. What environmental persistence metrics are relevant for this compound, and how are they assessed?

- Hydrolysis/Photolysis : Conduct accelerated degradation studies under UV light (λ = 254 nm) and pH-varied aqueous solutions.

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask or HPLC methods. Compare with structurally similar PCBs (e.g., PCB-021/033, CAS 55702-46-0) to infer environmental behavior .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental data for methyl-substituted biphenyls?

- Methodological Answer : Apply density functional theory (DFT) to:

- Predict reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to explain unexpected reaction outcomes (e.g., preferential methylation at the 2-position).

- Simulate spectra : Overcome spectral overlap in crowded regions (e.g., -NMR δ 1.5–2.5 ppm) by comparing computed and experimental shifts. demonstrates this approach for organotellurium compounds .

Q. What strategies differentiate the biological activity of this compound from its isomers?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (e.g., MTT assay) across cancer cell lines, noting variations in IC values linked to methyl group spatial arrangement.

- Molecular docking : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. notes biphenyl derivatives' antimicrobial potential, suggesting similar workflows .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of this compound?

- Methodological Answer :

- Synthetic halogenation : Introduce Cl/Br via electrophilic substitution, monitoring steric effects using Hammett constants.

- Thermal stability : Perform TGA/DSC to compare decomposition profiles of halogenated vs. non-halogenated analogs. lists trichloro-biphenyls (e.g., 2,3,4-Trichloro-1,1'-biphenyl, CAS 25323-68-6), providing benchmark data .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported toxicity data for biphenyl derivatives?

- Methodological Answer :

- Meta-analysis : Cross-reference EPA assessments ( ) with recent studies, adjusting for differences in experimental models (e.g., rodent vs. in vitro).

- Dose-response normalization : Convert heterogeneous data (e.g., mg/kg vs. ppm) to standardized units using allometric scaling .

Q. What experimental designs mitigate confounding variables in oxidation studies of this compound?

- Methodological Answer :

- Controlled combustion : Use flow reactors (e.g., ’s setup for 2,3,4-trimethyl pentane oxidation) to isolate temperature and O concentration effects.

- Isotopic labeling : Track reaction pathways using -labeled methyl groups .

Regulatory & Safety Considerations

Q. What protocols ensure compliance with EPA guidelines during this compound handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.